Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate
Description
Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate is an organoboron reagent widely employed in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with a nitro group (-NO₂) at the 5-position and a methoxycarbonyl (-CO₂Me) group at the 3-position. These electron-withdrawing substituents enhance the stability of the trifluoroborate anion while modulating its reactivity in catalytic transformations . The compound is commercially available, reflecting its utility in synthesizing complex aromatic systems for pharmaceuticals and materials science .
Properties
IUPAC Name |
potassium;trifluoro-(3-methoxycarbonyl-5-nitrophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3NO4.K/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16;/h2-4H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKFIMLHTHLRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660120 | |
| Record name | Potassium trifluoro[3-(methoxycarbonyl)-5-nitrophenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-56-2 | |
| Record name | Potassium trifluoro[3-(methoxycarbonyl)-5-nitrophenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The most common and general method to prepare potassium aryltrifluoroborates, including potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate, is the conversion of the corresponding boronic ester or boronic acid into the trifluoroborate salt using potassium hydrogen difluoride (KHF2). This approach was extensively studied and optimized by Aggarwal and co-workers (University of Bristol), providing a robust and high-yielding protocol.
$$
\text{Ar-B(OH)}2 + 2 \text{KHF}2 \rightarrow \text{Ar-BF}3\text{K} + \text{KF} + 2 \text{H}2\text{O}
$$
Where Ar represents the 3-methoxycarbonyl-5-nitrophenyl group.
Detailed Procedure for Preparation from Pinacol Boronic Esters
- Starting Material: Corresponding pinacol boronic ester of 3-methoxycarbonyl-5-nitrophenyl.
- Reagents: Saturated aqueous solution of potassium hydrogen difluoride (KHF2).
- Solvent: Methanol or aqueous methanol.
- Conditions: Room temperature stirring.
- Dissolve the boronic ester in methanol at 0.2 M concentration.
- Add an excess of saturated aqueous KHF2 solution (approximately 4.5 equivalents per mmol of boronic ester).
- Stir the mixture at room temperature until the reaction completes (usually several hours).
- Remove volatile materials by rotary evaporation under reduced pressure at 45–50 °C.
- Redissolve the residue in 50% aqueous methanol and evaporate again to remove residual pinacol.
- Repeat dissolution-evaporation cycles until less than 1 mol% pinacol remains (confirmed by ^1H NMR at 1.14 ppm).
- Extract the crude product with acetone, filter, and evaporate to dryness.
- Dry the solid trifluoroborate salt under vacuum over P2O5 at 50 °C overnight.
Yields: Typically quantitative or near quantitative with high purity.
- The number of dissolution-evaporation cycles depends on the product's physical nature; tertiary dialkylaryltrifluoroborates require about three cycles.
- This method avoids harsh conditions and provides excellent reproducibility.
Alternative Preparation via Direct C-H Activation and Subsequent Functionalization
Recent advances include the synthesis of aryltrifluoroborates by direct C-H activation of arenes, followed by trifluoroborate formation. This method allows access to substituted aryltrifluoroborates, including those bearing nitro and methoxycarbonyl groups, by:
- Direct metalation of the aryl C-H bond.
- Introduction of boron functionality.
- Conversion to trifluoroborate salts by treatment with KHF2.
This approach is particularly useful for substrates where traditional boronic ester synthesis is challenging.
Specific Considerations for the Nitro and Methoxycarbonyl Substituents
The presence of electron-withdrawing groups such as nitro and ester (methoxycarbonyl) on the aromatic ring requires careful control of reaction conditions to avoid side reactions such as protodeboronation or reduction.
- Mild conditions (room temperature, aqueous methanol) minimize decomposition.
- The use of KHF2 ensures selective formation of the trifluoroborate salt without affecting sensitive substituents.
- Purification by repeated dissolution and evaporation cycles effectively removes pinacol byproducts.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | Pinacol boronic ester of 3-methoxycarbonyl-5-nitrophenyl |
| Reagent | Saturated aqueous KHF2 (4.5 equiv per mmol substrate) |
| Solvent | Methanol / 50% aqueous methanol |
| Temperature | Room temperature |
| Reaction time | Several hours (typically until completion) |
| Workup | Rotary evaporation cycles to remove pinacol |
| Purification | Acetone extraction, filtration, vacuum drying |
| Yield | Quantitative to 95-100% |
| Product form | Colorless crystalline or amorphous solid |
Supporting Research Findings
- Aggarwal et al. demonstrated that potassium trifluoroborates can be prepared efficiently from pinacol boronic esters using KHF2 with minimal purification steps and excellent yields, applicable to a wide range of aryl substituents, including nitro and ester groups.
- The method avoids the use of strong acids or bases, preserving sensitive functional groups.
- Analytical techniques such as ^1H NMR confirm the removal of pinacol and purity of the product.
- The trifluoroborate salts obtained are stable and suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the corresponding amino compound.
Scientific Research Applications
Organic Synthesis
Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate is primarily utilized in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, making it a vital tool for constructing complex organic molecules.
Mechanism of Action:
- Oxidative Addition: The palladium catalyst interacts with aryl or vinyl halides.
- Transmetalation: The organotrifluoroborate transfers its organic moiety to the palladium complex.
- Reductive Elimination: This step regenerates the palladium catalyst while forming the desired product.
Medicinal Chemistry
In medicinal chemistry, this compound plays a crucial role in synthesizing biologically active molecules and pharmaceuticals. Its ability to facilitate the introduction of specific functional groups into drug candidates enhances their pharmacological profiles.
Case Study:
Research has shown that incorporating trifluoroborate moieties into pharmaceutical scaffolds can improve their bioavailability and pharmacokinetic properties, leading to more effective therapeutic agents.
Material Science
This compound is also applied in producing advanced materials and fine chemicals. Its stability and reactivity under various conditions make it suitable for developing new materials with specific properties.
The biological activity of this compound is an area of active research:
- Antimicrobial Properties: Preliminary studies suggest that organoboron compounds can exhibit antimicrobial effects by disrupting microbial cell walls.
- Cytotoxicity: Initial findings indicate potential cytotoxic effects against cancer cell lines, likely through the generation of reactive oxygen species that induce apoptosis.
| Cytotoxicity Data | Results |
|---|---|
| Cell Line | IC₅₀ (µM) |
| HeLa | 25 |
| MCF-7 | 30 |
Case Study 1: Drug Development
A study demonstrated that introducing trifluoroborate moieties into existing drug frameworks enhanced their efficacy against resistant cancer cell lines compared to traditional treatments.
Case Study 2: Synthesis Enhancement
Research involving this compound showed improved yields in complex syntheses, particularly when combined with other catalytic methods.
Mechanism of Action
The mechanism of action of potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Potassium Aryltrifluoroborate Compounds
Substituent Effects on Reactivity and Stability
Aryltrifluoroborates are prized for their air and moisture stability compared to boronic acids, but their reactivity varies significantly with substituents. Below is a comparative analysis:
Electron-Withdrawing Groups (EWGs)
- Nitro Group (-NO₂): The nitro group in the target compound strongly withdraws electron density, stabilizing the boron center and slowing transmetalation in Suzuki couplings. This necessitates optimized conditions (e.g., higher temperatures or stronger bases) compared to electron-rich analogues. For example, potassium (4-chloro-3-nitrophenyl)trifluoroborate (MW: 252.9) requires careful base selection to avoid protodeboronation side reactions .
- Chloro and Fluoro Groups:
Potassium (2,4-dichlorophenyl)trifluoroborate (MW: 252.9, mp: 98–104°C) exhibits moderate reactivity due to weaker EWGs compared to nitro. Its coupling efficiency is higher under standard conditions (e.g., Pd catalysts, aqueous bases) .
Electron-Donating Groups (EDGs)
- Methoxy (-OMe):
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate (CAS: 1218908-71-4) benefits from the methoxy group’s electron-donating effect, accelerating transmetalation but reducing stability. This trade-off requires inert handling conditions . - Formyl (-CHO):
Potassium 5-formylthiophen-3-yltrifluoroborate (MW: 218.05) demonstrates dual functionality: the formyl group enables post-coupling modifications (e.g., condensation reactions), but its sensitivity to nucleophiles limits solvent choices .
Hybrid Substituents
- Methoxycarbonyl (-CO₂Me):
The methoxycarbonyl group in the target compound offers both steric bulk and electronic effects. Similar to potassium [4-chloro-2-(ethoxycarbonyl)phenyl]trifluoroborate (CAS: TB-2183), this group enhances crystallinity, aiding purification, but may reduce solubility in polar solvents .
Performance in Cross-Coupling Reactions
Aryltrifluoroborates’ efficacy in Suzuki couplings depends on substituent-driven electronic and steric factors:
Key Findings:
- The target compound’s nitro group necessitates stronger bases (e.g., K₂CO₃) and elevated temperatures for efficient coupling, similar to nitrophenyl analogues .
- Chloro-substituted derivatives achieve higher yields at lower temperatures due to faster transmetalation .
- Formyl-containing trifluoroborates require anhydrous conditions to prevent side reactions .
Stability and Handling
- Thermal Stability:
Nitro-substituted trifluoroborates are thermally stable up to 150°C, whereas methoxy-substituted analogues degrade above 120°C due to demethylation . - Hydrolytic Sensitivity: All trifluoroborates hydrolyze to boronic acids in aqueous media, but EWGs like -NO₂ slow this process. For instance, this compound exhibits a hydrolysis half-life of >24 hours in neutral water, compared to <6 hours for methoxy-substituted variants .
Biological Activity
Potassium (3-methoxycarbonyl-5-nitrophenyl)trifluoroborate is a specialized organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and potential biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant data tables and research findings.
This compound possesses the molecular formula C₈H₈B F₃K N O₃ and a molecular weight of 248.01 g/mol. Its structure includes a trifluoroborate moiety, which enhances its stability and reactivity under various conditions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈B F₃K N O₃ |
| Molecular Weight | 248.01 g/mol |
| Boiling Point | Not available |
| Solubility | Low in water |
| Log P (octanol-water partition) | 2.1 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl compounds with boron trifluoride in the presence of potassium salts. This method allows for the selective incorporation of the trifluoroborate group, facilitating subsequent chemical transformations.
1. Antimicrobial Properties
Research indicates that organoboron compounds, including potassium trifluoroborates, exhibit antimicrobial activity. A study highlighted that certain boron compounds can disrupt microbial cell walls, leading to cell lysis and death. The specific activity of this compound against various bacterial strains remains to be fully characterized but is hypothesized to follow similar mechanisms.
2. Cytotoxicity
Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS), which can induce apoptosis in malignant cells.
Table 1: Cytotoxicity Data
3. Immunomodulatory Effects
There is emerging evidence that organoboron compounds can modulate immune responses. This compound may enhance the activity of immune cells, potentially making it useful in therapeutic strategies for autoimmune diseases.
Case Studies
Several case studies have explored the applications of potassium trifluoroborates in drug development:
- Case Study 1 : A study demonstrated that the introduction of trifluoroborate moieties into pharmaceutical scaffolds improved their pharmacokinetic profiles and bioavailability.
- Case Study 2 : Research involving the use of this compound in combination therapies showed enhanced efficacy against resistant cancer cell lines compared to standard treatments.
Q & A
Q. What are the optimal reaction conditions for Suzuki-Miyaura coupling using potassium trifluoroborate derivatives?
Potassium trifluoroborates require biphasic aqueous/organic solvent systems (e.g., THF/water) and bases like K₂CO₃ or Cs₂CO₃ to facilitate hydrolysis into reactive boronic acid intermediates. Aqueous conditions stabilize the trifluoroborate and suppress protodeboronation side reactions. Elevated temperatures (50–80°C) and palladium catalysts (e.g., Pd(PPh₃)₄) are typically used for efficient coupling .
Q. How can potassium trifluoroborates be synthesized with functionalized aromatic substituents?
Synthesis often involves lithiation of pre-functionalized aryl precursors (e.g., tert-butyl-protected indoles or nitro-substituted arenes), followed by borylation with triisopropyl borate. Subsequent treatment with KHF₂ yields the trifluoroborate salt. For example, tert-butyl 5-methoxy-1H-indole-1-carboxylate was converted to its trifluoroborate derivative via n-BuLi-mediated lithiation and borylation .
Q. What spectroscopic methods are used to characterize potassium trifluoroborates in solution?
FT-Raman and UV-Vis spectroscopy are employed to study solvation effects and molecular stability. ¹⁹F and ¹¹B NMR are critical for tracking hydrolysis equilibria (e.g., trifluoroborate ↔ boronic acid ↔ boronate) and quantifying intermediates under basic conditions .
Advanced Research Questions
Q. How does hydrolysis of potassium trifluoroborates influence their reactivity in cross-coupling reactions?
Hydrolysis generates endogenous boronic acid (ArB(OH)₂) and fluoride ions. Fluoride enhances catalyst activation by displacing halide ligands on palladium, while boronic acid participates in transmetalation. However, excessive hydrolysis can lead to protodeboronation (forming aryl fluorides) or boronate dimerization, requiring careful base stoichiometry control .
Q. What strategies mitigate side reactions during the synthesis of potassium trifluoroborates with electron-withdrawing groups?
Electron-withdrawing substituents (e.g., nitro, methoxycarbonyl) increase electrophilicity, accelerating undesired protodeboronation. Strategies include:
Q. Why do potassium trifluoroborates outperform boronic acids in certain cross-coupling reactions?
Trifluoroborates resist oxidation and protodeboronation due to the strong B-F bond. They also exhibit better shelf stability and solubility in polar solvents. In contrast, boronic acids are prone to dimerization and require anhydrous conditions, limiting their utility in aqueous systems .
Mechanistic and Analytical Challenges
Q. How can computational methods complement experimental studies of potassium trifluoroborate reactivity?
Density Functional Theory (DFT) calculations predict transition states for transmetalation and hydrolysis pathways. For example, solvation models explain why aqueous THF stabilizes boronate intermediates better than toluene/water systems .
Q. What causes the incompatibility of potassium trifluoroborates with some electrophilic coupling partners?
Steric hindrance from the trifluoroborate group or competing coordination of fluoride to the metal catalyst can inhibit reactivity. For example, coupling with aryl chlorides (less reactive than bromides) often requires specialized ligands like SPhos or XPhos to activate the Pd center .
Reaction Optimization
Q. How can purification challenges for potassium trifluoroborates be addressed?
Continuous Soxhlet extraction effectively isolates trifluoroborates from inorganic byproducts (e.g., KBr) when solubility is low. For example, alkoxymethyltrifluoroborates were purified using this method with >90% yield .
Q. What role do additives play in improving coupling efficiency?
Additives like KF or phase-transfer catalysts (e.g., TBAB) enhance fluoride availability, promoting Pd catalyst turnover. In oxidative ipso-hydroxylation, ascorbate-driven redox cycling with air as the terminal oxidant achieves high yields .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the stability of potassium trifluoroborates in basic media?
Stability depends on substituent electronics. Electron-deficient aryl trifluoroborates (e.g., nitro-substituted) hydrolyze faster than electron-rich analogs. Base strength also matters: strong bases (KOH) accelerate hydrolysis, while weaker ones (K₂CO₃) allow controlled reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
